2-(2-Aminoethoxy)ethanol;nonanoic acid
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Overview
Description
2-(2-Aminoethoxy)ethanol;nonanoic acid: is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in various chemical and biological applications, while nonanoic acid, a fatty acid, is commonly found in natural sources and used in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-(2-Aminoethoxy)ethanol: This compound can be synthesized through a multi-step process involving the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(benzyloxy)ethoxy ethyl-4-methylbenzenesulfonate.
Nonanoic Acid: Nonanoic acid can be obtained through the oxidation of nonyl alcohol or by the hydrolysis of esters derived from nonanoic acid.
Industrial Production Methods:
2-(2-Aminoethoxy)ethanol: Industrial production involves similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Nonanoic Acid: Industrially, nonanoic acid is produced through the oxidation of nonyl alcohol using oxidizing agents like potassium permanganate or through the hydrolysis of nonanoic acid esters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nonanoic acid to nonyl alcohol.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : 2-(2-Aminoethoxy)ethanol is used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling . Nonanoic acid is used in the synthesis of esters and other derivatives for industrial applications.
Biology: : The amino alcohol component is employed in the preparation of water-soluble, ratiometric fluorescent zinc sensors .
Industry: : Nonanoic acid is used in the production of lubricants, plasticizers, and surfactants .
Mechanism of Action
2-(2-Aminoethoxy)ethanol: : Acts as a linker in bioconjugate synthesis, facilitating the attachment of drugs or proteins to target molecules. It interacts with molecular targets through hydrogen bonding and electrostatic interactions.
Nonanoic Acid: : Functions as a fatty acid, participating in metabolic pathways and serving as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
Ethylene glycol mono(2-aminoethyl) ether: Similar to 2-(2-Aminoethoxy)ethanol but with different applications in bioconjugate synthesis.
Uniqueness
2-(2-Aminoethoxy)ethanol: Unique due to its dual functionality as an amino alcohol, making it versatile for bioconjugate synthesis.
Nonanoic Acid: Unique as a medium-chain fatty acid with applications in both biological and industrial fields.
Properties
CAS No. |
216583-66-3 |
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Molecular Formula |
C13H29NO4 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-2-3-4-5-6-7-8-9(10)11;5-1-3-7-4-2-6/h2-8H2,1H3,(H,10,11);6H,1-5H2 |
InChI Key |
FFJWXUMHKWACFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
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